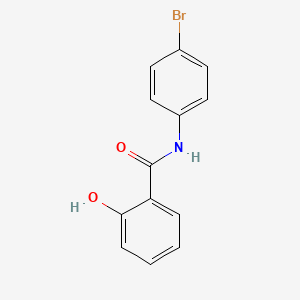

4'-溴水杨酰苯胺

描述

Synthesis Analysis

The synthesis of derivatives related to 4'-Bromosalicylanilide, such as 5-bromosalicyl-4'-chloroanilide and its glycosides, has been described, highlighting methods for creating relatively nontoxic transport forms of drugs that are activated by specific enzymes of target organisms (Schwabe et al., 1988). Further, synthesis involving copper(I)-catalyzed cycloadditions of alkynes with 4-bromosydnones presents a mild and regioselective approach for creating a wide range of bromopyrazoles, showcasing the versatility of 4'-Bromosalicylanilide derivatives in chemical synthesis (Decuypère et al., 2015).

Molecular Structure Analysis

The molecular structure of 4-bromo-2-[(E)-6-methyl-2-pyridyliminomethyl]phenol, a compound closely related to 4'-Bromosalicylanilide, has been characterized through crystallography and theoretical studies, providing insights into the structural aspects of brominated phenol derivatives (Khalaji et al., 2017). These studies highlight the stability of molecular conformations and the accuracy of density functional theory in reproducing the structures of such compounds.

Chemical Reactions and Properties

Research on the chemical properties and reactions of 4'-Bromosalicylanilide derivatives has shown the potential for creating complex structures. For instance, the rhodium-catalyzed synthesis of 4-bromo-1,2-dihydroisoquinolines involves an intramolecular reaction that forms bromonium ylides, demonstrating the compound's reactivity and versatility (He et al., 2016).

Physical Properties Analysis

The study of 4-Bromosalicylic acid-Formaldehyde polymers provides insight into the physical properties of bromosalicylic acid derivatives, including their thermal behavior and polyelectrolyte characteristics (Patel & Patel, 1982). These findings are essential for understanding the material properties of these compounds and their potential applications.

Chemical Properties Analysis

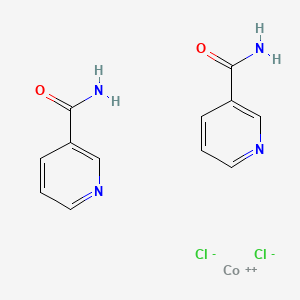

Investigations into the chemical properties of 4'-Bromosalicylanilide derivatives have led to the synthesis of complexes and Schiff bases, revealing their ability to form stable complexes with metals and their use in creating novel materials with potential applications in various fields (Reji et al., 2017; Zhong, 2007).

科学研究应用

抗菌剂在肥皂和洗涤剂产品中的应用:4'-溴水杨酰苯胺已被研究用作肥皂和洗涤剂产品中的防腐剂和杀菌剂。它在高温高压下表现稳定,并且与许多表面活性剂载体兼容。它不会引起初级刺激和致敏,包括阳光诱发的刺激,适合用于厕所香皂、洗发水、洗衣产品、消毒喷雾和多用途消毒产品等产品。它还对织物和皮肤具有良好的持久性,提供长效抗气味和致病菌的作用(Molnár & Baron, 1964)。

体外抗菌活性:合成了一系列水杨酰胺,包括4'-溴水杨酰苯胺,并评估了它们对引起牙周病的粘液放线菌的抗菌活性。研究发现这些化合物的最小抑制浓度与它们的估计对数D值之间存在相关性,表明它们有潜力作为抗菌斑剂(Coburn, Batista, Evans, & Genco, 1981)。

光对卤代水杨酰苯胺离子的影响:对卤代水杨酰苯胺,包括4'-溴水杨酰苯胺的光反应性进行研究发现,紫外光照射会导致某些位置替代的卤原子被氢取代。这项研究表明了这种反应的自由基机制,突出了这些化合物的光化学性质(Coxon, Jenkins, & Welti, 1965)。

微生物激活的传输形式的合成:合成了4'-溴水杨酰苯胺的糖苷,代表相对无毒的药物传输形式。这些化合物通过被破坏的生物体的特定酶激活为自由药物,表明它们可用于针对真菌和寄生虫在各种应用中(Schwabe, Tschiersch, Wohlrab, & Redslob, 1988)。

未来方向

作用机制

Target of Action

Salicylanilides, a class of compounds to which 4’-bromosalicylanilide belongs, have been used in human and veterinary medicine as anthelmintics . They have recently emerged as candidates for drug repurposing in oncology .

Mode of Action

Salicylanilides, in general, are known to exhibit a wide spectrum of biological effects

Pharmacokinetics

Methods have been established for the determination of halogenated salicylanilides, including 4’-bromosalicylanilide, in cosmetics using high-performance liquid chromatography . This suggests that it is possible to study the ADME properties of 4’-Bromosalicylanilide in the future.

Result of Action

As a salicylanilide, it is known to have a wide spectrum of biological effects

Action Environment

It is known that halogenated salicylanilides, including 4’-bromosalicylanilide, can be determined in cosmetics , suggesting that the compound’s action may be influenced by the cosmetic formulation and the conditions of its application.

属性

IUPAC Name |

N-(4-bromophenyl)-2-hydroxybenzamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H10BrNO2/c14-9-5-7-10(8-6-9)15-13(17)11-3-1-2-4-12(11)16/h1-8,16H,(H,15,17) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DKQMTUHJJPFJRL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C(=C1)C(=O)NC2=CC=C(C=C2)Br)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H10BrNO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80180899 | |

| Record name | 4'-Bromosalicylanilide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80180899 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

292.13 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4'-Bromosalicylanilide | |

CAS RN |

2627-77-2 | |

| Record name | 4'-Bromosalicylanilide | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002627772 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2627-77-2 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=526279 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 4'-Bromosalicylanilide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80180899 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4'-BROMOSALICYLANILIDE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/WB01387L4F | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

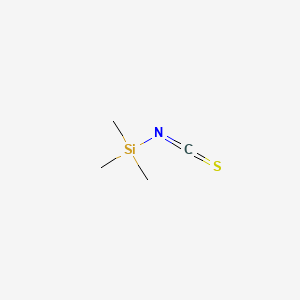

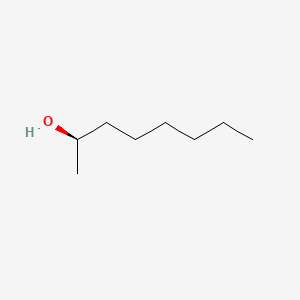

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

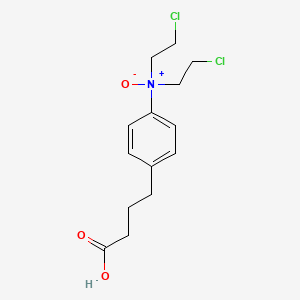

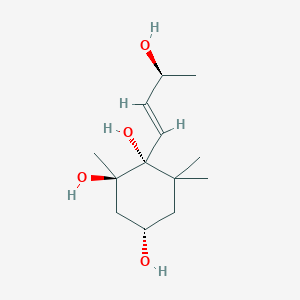

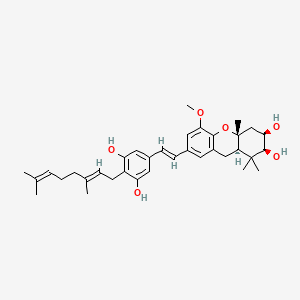

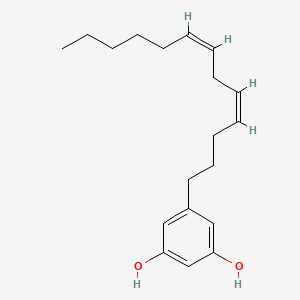

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![6,7-Dimethoxy-2-[[2-[4-(4-methoxyphenyl)-1-piperazinyl]-2-oxoethyl]thio]-3-quinolinecarbonitrile](/img/structure/B1198673.png)

![1-(2-Methoxyphenyl)-4-[(4-methylphenyl)-(1-propan-2-yl-5-tetrazolyl)methyl]piperazine](/img/structure/B1198676.png)

![5-[(2-Fluoroanilino)methyl]-8-quinolinol](/img/structure/B1198677.png)